(2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-13-7-4-11(9-14(13)17)15(19)8-3-10-1-5-12(18)6-2-10/h1-9H/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQKJBORJBIHGQ-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired chalcone.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction of the α,β-unsaturated ketone can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated ketones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Epoxides or carboxylic acids.
Reduction: Saturated ketones.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been extensively studied for its antimicrobial, antifungal, and antioxidant properties . It is used in the development of new pharmaceuticals targeting bacterial and fungal infections. Additionally, its antioxidant properties make it a candidate for research in preventing oxidative stress-related diseases such as cancer and aging .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of microbial enzymes and disruption of microbial cell membranes. The α,β-unsaturated ketone group is crucial for its biological activity, allowing it to interact with nucleophilic sites in microbial enzymes, leading to enzyme inhibition and cell death . The molecular targets include bacterial and fungal enzymes involved in cell wall synthesis and metabolic pathways.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
- Dihedral Angles : The dihedral angle between rings A and B influences molecular planarity and interactions. For fluorophenyl-containing chalcones, dihedral angles range from 7.14° to 56.26° . The target compound’s dichlorophenyl group may induce greater torsional strain compared to simpler analogues like (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (Fun et al., 2012) .
- Isostructural Analogues : The bromo analogue (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is isostructural with its chloro counterpart, suggesting similar packing but differing in van der Waals interactions due to atomic size differences .
Electronic Properties via DFT Studies
Density functional theory (DFT) analyses of related compounds reveal:
- Frontier Orbital Energies: Electron-withdrawing groups (Cl, F) lower the energy gap between HOMO and LUMO, enhancing reactivity. For example, (2E)-1-(anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one exhibits a reduced energy gap compared to non-halogenated chalcones, aligning with the target compound’s electronic profile .
Functional Group Modifications and Activity
Piperazine vs. Non-Piperazine Chalcones
Piperazine-substituted chalcones (e.g., morpholine derivatives in ) exhibit distinct SAR due to increased solubility and hydrogen-bonding capacity. For example:
- (E)-3-(4-fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C3) may show enhanced blood-brain barrier penetration compared to the target compound, which lacks polar substituents .
Halogen Replacement Studies
Replacing fluorine with chlorine or bromine alters activity:
- The target compound’s 4-fluorophenyl group (ring B) provides moderate electronegativity, whereas 4-chlorophenyl analogues (e.g., (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one) show reduced potency due to lower electronegativity .
Biological Activity
(2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound features an α,β-unsaturated ketone group, which is instrumental in its interaction with biological systems. Chalcones are known for their potential therapeutic applications, including antimicrobial, antifungal, and antioxidant properties.
- IUPAC Name: (E)-1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- CAS Number: 1208986-01-9
- Molecular Formula: C15H9Cl2F
- Molecular Weight: 295.14 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit microbial enzymes and disrupt cell membranes. The α,β-unsaturated ketone group allows the compound to interact with nucleophilic sites in enzymes, leading to enzyme inhibition and subsequent cell death. This mechanism underlies its effectiveness against various pathogens.
Antimicrobial Activity
Research indicates that this chalcone derivative exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of several bacterial strains and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 20 | 100 |
These results suggest that this compound could be a potent candidate for developing new antimicrobial agents.
Antioxidant Properties
Chalcones have been recognized for their antioxidant capabilities. The ability of this compound to scavenge free radicals has been evaluated using various assays:
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The low IC50 values indicate a strong antioxidant potential, which may contribute to protective effects against oxidative stress-related diseases.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated the efficacy of this compound against multidrug-resistant strains of bacteria. The compound showed a higher activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option .
- Antioxidant Activity Research : In a study assessing various chalcones for their antioxidant properties, this compound was highlighted for its ability to reduce oxidative stress markers in cellular models. The findings indicated that it could be beneficial in preventing conditions linked to oxidative damage .
Comparison with Related Compounds
This compound can be compared with other chalcone derivatives:
| Compound | Biological Activity |
|---|---|
| (2E)-1-(3,4-Dichlorophenyl)-3-(4-bromophenyl)prop-2-en-1-one | Enhanced antimicrobial properties |
| (2E)-1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Improved antioxidant activity |
The unique combination of dichloro and fluoro substituents in this compound enhances its stability and biological activity compared to these related compounds.
Q & A
Q. What are the optimal synthetic routes for preparing (2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one?
The compound is synthesized via the Claisen-Schmidt condensation between 3,4-dichloroacetophenone and 4-fluorobenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key parameters include:
- Temperature : 50–70°C for 4–6 hours.
- Solvent : Ethanol or methanol for solubility and reaction efficiency.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Yields typically range from 65% to 80% depending on substituent electronic effects .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A combination of methods is required:
- 1H/13C NMR : Confirm the (E)-configuration of the α,β-unsaturated ketone (δ ~7.5–8.0 ppm for enone protons) and substituent positions .
- FT-IR : Identify carbonyl stretching (~1650–1680 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. How does the compound’s structure influence its preliminary biological activity?
The 3,4-dichlorophenyl and 4-fluorophenyl groups enhance lipophilicity, improving membrane permeability. Initial screening against microbial pathogens (e.g., Staphylococcus aureus) shows moderate activity (MIC ~25–50 µg/mL). Activity correlates with electron-withdrawing substituents stabilizing the enone system .
Advanced Research Questions
Q. What computational methods can predict the compound’s nonlinear optical (NLO) properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) analyze hyperpolarizability (β) and dipole moments. Key findings:
Q. How can structural contradictions in crystallographic data be resolved?
Conflicting data on dihedral angles (e.g., enone plane vs. aryl rings) arise from packing effects. Strategies include:
Q. What strategies optimize biological activity through substituent modification?
Systematic SAR studies reveal:
- Halogen substitution : Bromine at the 4-position increases antimicrobial potency (MIC ~12.5 µg/mL).
- Methoxy groups : Reduce activity due to steric hindrance.
- Hybrid analogs : Thiadiazole or triazole moieties improve target binding (e.g., enzyme inhibition) .
Methodological Challenges and Solutions
Q. How to address low yields in scaled-up synthesis?
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes) and improves yield (~85%).
- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous conditions .
Q. What experimental designs validate conflicting biological data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
